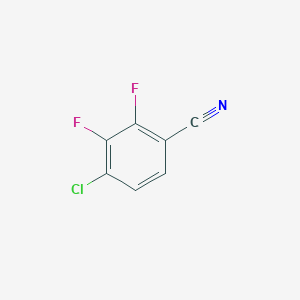![molecular formula C6H13NO B6235529 methyl[2-(oxetan-2-yl)ethyl]amine CAS No. 2613385-59-2](/img/new.no-structure.jpg)
methyl[2-(oxetan-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(oxetan-2-yl)ethyl]amine is a chemical compound that features a tertiary amine group and a strained oxetane ring. This compound is structurally classified as an aliphatic amine and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(oxetan-2-yl)ethyl]amine typically involves the preparation of oxetane derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of C–N bonds. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(oxetan-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized oxetane derivatives, which can be further utilized in various applications .
Scientific Research Applications
Methyl[2-(oxetan-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
Comparison with Similar Compounds
Methyl[2-(oxetan-2-yl)ethyl]amine can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Pyrrolidine derivatives: These compounds have a five-membered ring with a nitrogen atom.
Piperidine derivatives: These compounds feature a six-membered ring with a nitrogen atom.
The uniqueness of this compound lies in its strained oxetane ring, which imparts distinct reactivity and physicochemical properties compared to other similar compounds .
Properties
CAS No. |
2613385-59-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



